molecular formula C10H14N2 B2946729 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine CAS No. 114524-22-0

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Cat. No.: B2946729
CAS No.: 114524-22-0
M. Wt: 162.236
InChI Key: PQEJOFMIRBGGRQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine (CAS 114524-22-0) is a tetrahydroisoquinoline derivative with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . As a member of the 1,2,3,4-tetrahydroisoquinoline family, this amine-functionalized scaffold is of significant interest in medicinal chemistry and drug discovery for its potential as a key synthetic intermediate or a core structural motif in biologically active compounds . Researchers value this compound for exploring structure-activity relationships and developing new pharmacologically active molecules. The precise mechanism of action is dependent on the specific research context, but the tetrahydroisoquinoline core is known to interact with various enzymatic targets and biological receptors. Proper handling is essential; this product requires cold-chain transportation and storage to maintain stability and purity . This chemical is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-8-4-2-3-5-9(8)10(11)7-12/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEJOFMIRBGGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114524-22-0
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the mixture at elevated temperatures (e.g., 100°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake . The compound’s neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine C₁₀H₁₄N₂ Methyl (C2), amine (C4) 162.23 Building block for carboximidamide synthesis
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine C₁₆H₁₈N₂O Methoxyphenyl (C2), amine (C4) 262.33 Structural analog in quinoline series
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine C₁₁H₁₆N₂O₂ Dimethoxy (C6,7), amine (C5) 224.26 Potential CNS or antimicrobial activity
1,2,3,4-Tetrahydroquinolin-4-amine C₉H₁₂N₂ Amine (C4), smaller core structure 148.21 Basic amine scaffold for drug design
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine C₁₆H₁₅F₃N₂ Trifluoromethylphenyl (C2), amine (C4) 292.30 Enhanced electronic effects for target binding
Key Observations:

Core Structure Variations: The target compound belongs to the tetrahydroisoquinoline family, while analogs like 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine are derived from tetrahydroquinoline. Isoquinolines have a nitrogen atom at position 2, influencing electronic distribution and binding interactions compared to quinolines (nitrogen at position 1) . Substituent positions significantly impact biological activity.

Electronic and Steric Effects :

  • The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may improve metabolic stability and binding affinity in hydrophobic pockets .
  • The methyl group in the target compound balances lipophilicity and steric bulk, making it a versatile intermediate for further derivatization .

Physicochemical Properties

  • Lipophilicity: The target compound’s methyl group increases logP compared to unsubstituted tetrahydroisoquinoline amines (e.g., 1,2,3,4-tetrahydroquinolin-4-amine, logP ~2.5 estimated). However, it is less polar than methoxy- or trifluoromethyl-substituted analogs .
  • Molecular Weight :
    • The target compound (162.23 g/mol) is smaller than most analogs, facilitating better pharmacokinetic profiles (e.g., oral bioavailability) compared to bulkier derivatives like the trifluoromethylphenyl analog (292.30 g/mol) .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine (also known as 2-Me-THIQ) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of this compound

2-Me-THIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. The compound's specific substitution pattern contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Chemical Formula: C10H12N2
  • CAS Number: 114524-22-0

Synthesis Methods

The synthesis of 2-Me-THIQ can be achieved through various methods, with the Pictet-Spengler reaction being one of the most common. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. Other synthetic routes may include catalytic hydrogenation or reduction processes.

The biological activity of 2-Me-THIQ is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to act as both an agonist and antagonist at specific receptor sites, influencing neurotransmitter release and uptake. Notably, it exhibits potential neuroprotective effects against neurodegenerative diseases.

Neuropharmacological Studies

Research indicates that 2-Me-THIQ may have significant effects on dopamine metabolism and uptake. For instance:

  • Dopaminergic Activity: Studies have demonstrated that derivatives of tetrahydroisoquinoline can inhibit dopamine uptake and possess dopaminomimetic properties . This suggests a potential role in treating conditions such as Parkinson's disease.
  • Neuroprotective Properties: The compound has been evaluated for its ability to protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonism in animal models .

Table 1: Summary of Biological Activities

Activity TypeFindings
NeuroprotectiveExhibits protective effects against MPTP-induced neurotoxicity .
Dopamine Uptake InhibitionInhibits dopamine uptake in vitro and in vivo studies .
Receptor InteractionActs on various neurotransmitter receptors affecting mood and cognition .

Notable Research

  • Pharmacological Evaluation : A study focused on synthesizing new tetrahydroisoquinoline derivatives found that certain modifications could enhance their dopaminergic activity while reducing spontaneous motility in mice .
  • Mass Spectrometry Analysis : Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully quantified levels of TIQ and its derivatives in biological samples, revealing significant insights into their metabolism and potential therapeutic roles .

Q & A

Advanced Research Question

  • Iridium-catalyzed allylic alkylation : Introduces substituents (e.g., indoles) with regio- and enantiocontrol (92% e.e.) .
  • Pd-catalyzed cross-coupling : Modifies aryl/heteroaryl groups (e.g., 4-methoxyphenyl) using PdCl₂(PPh₃)₂/PCy₃ systems .
  • Buchwald–Hartwig amination : Installs amino groups at specific positions while preserving stereochemistry .

Are computational methods effective in predicting reactivity or stereoselectivity for this compound?

Advanced Research Question
Yes. Density functional theory (DFT) models predict transition-state geometries for hydroboration steps, rationalizing selectivity trends. Databases like PISTACHIO and REAXYS enable retrosynthetic planning, while SHELX-driven crystallographic data validate computational predictions .

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